molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride

Cat. No.: B1447734
CAS No.: 1881331-98-1
M. Wt: 248.15 g/mol
InChI Key: APWFYEUKGMDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is a chemical compound with a unique structure that includes a pyrrolo[2,3-b]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific context of the reaction .

Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

In addition, this compound has been shown to impact cellular processes such as apoptosis and autophagy. These effects are mediated through its interaction with key regulatory proteins and enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to changes in their activity and function. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .

Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways, which can have lasting effects on cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .

At high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

These interactions can affect overall cellular metabolism, including energy production, biosynthesis, and catabolism. By modulating metabolic pathways, this compound can alter the balance of metabolic processes, impacting cell growth and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects .

The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in experimental and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific protein kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFYEUKGMDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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